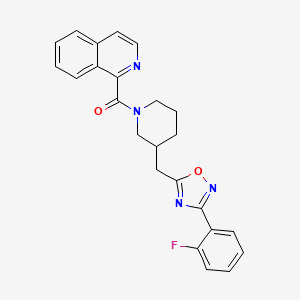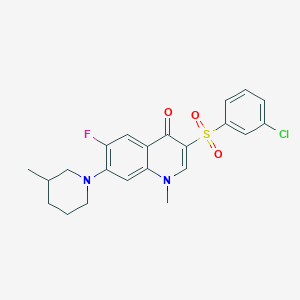![molecular formula C21H18N4O4S B2828979 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955759-50-9](/img/structure/B2828979.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide have shown promising antibacterial activity. For instance, certain benzothiazole analogs have demonstrated significant antibacterial effects against Staphylococcus aureus and Bacillus subtilis, highlighting their potential in combating bacterial infections (Palkar et al., 2017).
Cancer Research
Analogous compounds have been found to be potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. These compounds exhibit robust in vivo efficacy in human lung and colon carcinoma models, suggesting their potential application in cancer treatment (Borzilleri et al., 2006).
Tuberculosis Treatment
Thiazole derivatives, which share structural similarities, have been identified as potent inhibitors of Mycobacterium tuberculosis. These compounds show significant activity against tuberculosis, indicating their potential application in treating this disease (Jeankumar et al., 2013).
Insecticidal Properties
Some benzothiazole and thiazole derivatives have shown potential as insecticidal agents. For instance, certain sulfonamide thiazole derivatives have exhibited significant toxic effects against the cotton leafworm, Spodoptera littoralis, indicating their application in pest control (Soliman et al., 2020).
Antifungal Activity
Compounds related to this compound have been studied for their antifungal properties. For example, synthetic pyrazole derivatives have been effective against various phytopathogenic fungi, underscoring their potential use in antifungal applications (Vicentini et al., 2007).
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c26-19(13-3-5-15-16(8-13)29-11-28-15)25-21-24-18-14(4-6-17(18)30-21)20(27)23-10-12-2-1-7-22-9-12/h1-3,5,7-9,14H,4,6,10-11H2,(H,23,27)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZNIBJIIIZULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[methyl(naphthalen-1-yl)amino]propan-2-ol](/img/structure/B2828897.png)
![5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione](/img/structure/B2828898.png)
![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2828902.png)
![Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2828905.png)

![N-(2,4-dimethoxyphenyl)-2-(7-ethoxy-5-oxobenzo[b][1,8]naphthyridin-10(5H)-yl)acetamide](/img/structure/B2828907.png)
![3,6-Diamino-2-benzoyl-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2828908.png)

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide](/img/structure/B2828917.png)
![2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine](/img/structure/B2828919.png)